3-(1,3-benzothiazol-2-yl)-N-cyclohexylpyrazine-2-carboxamide
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-N-cyclohexylpyrazine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-cyclohexylpyrazine-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The pyrazine-2-carboxamide moiety is then introduced through a series of reactions involving cyclohexylamine and pyrazine-2-carboxylic acid . Common reaction conditions include the use of ethanol as a solvent and a catalytic amount of glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles . These methods aim to reduce reaction times, improve yields, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N-cyclohexylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-N-cyclohexylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-cyclohexylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-Benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole core and have similar biological activities.
2-Arylbenzothiazoles: Known for their diverse pharmacological properties.
Benzothiazole derivatives: Widely studied for their antimicrobial, anticancer, and anti-inflammatory activities.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-N-cyclohexylpyrazine-2-carboxamide stands out due to its unique combination of the benzothiazole and pyrazine-2-carboxamide moieties, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C18H18N4OS |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-cyclohexylpyrazine-2-carboxamide |
InChI |
InChI=1S/C18H18N4OS/c23-17(21-12-6-2-1-3-7-12)15-16(20-11-10-19-15)18-22-13-8-4-5-9-14(13)24-18/h4-5,8-12H,1-3,6-7H2,(H,21,23) |
InChI Key |
RVDWTLFJFZGXSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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